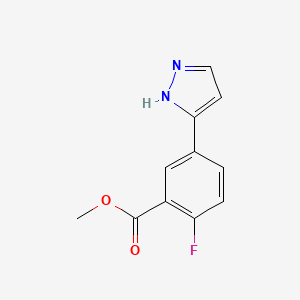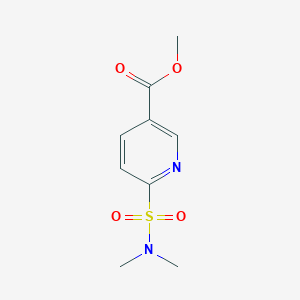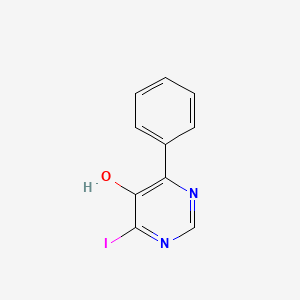![molecular formula C12H17ClN2O B12115280 [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)
[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine: is an organic compound that features a chlorophenyl group and a morpholine ring connected via an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine typically involves the following steps:
Starting Materials: 4-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and morpholine in the presence of a reducing agent such as sodium borohydride forms the intermediate [4-chlorophenylmorpholine].
Final Product Formation: The intermediate is then reacted with ethylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Potential use as a precursor for drug development, particularly in designing molecules with specific receptor affinities.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the development of polymers and advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
- [1-(4-Chlorophenyl)-2-(piperidin-4-yl)ethyl]amine
- [1-(4-Chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]amine
- [1-(4-Chlorophenyl)-2-(azepan-4-yl)ethyl]amine
Uniqueness:
- Morpholine Ring: The presence of the morpholine ring in [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine provides unique steric and electronic properties, influencing its reactivity and binding affinity.
- Chlorophenyl Group: The chlorophenyl group enhances the compound’s ability to participate in various chemical reactions, making it versatile for synthetic applications.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial contexts
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(14)9-15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |
Clé InChI |
JCVDPKBFVSOBFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


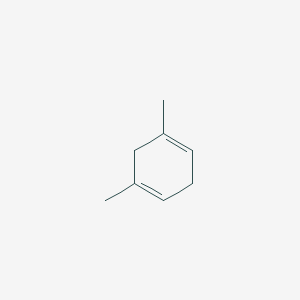
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)

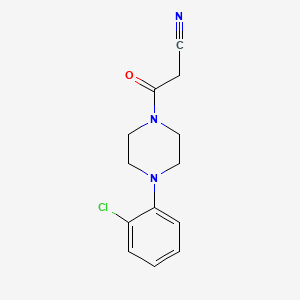
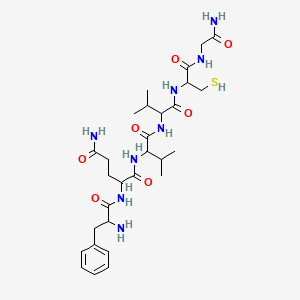
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)


